![molecular formula C20H24N2O3 B4768014 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4768014.png)
2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide
Overview
Description
2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide, commonly known as MPBA, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. MPBA belongs to the class of compounds known as benzylacetamides, which have been shown to possess diverse pharmacological properties. In
Scientific Research Applications
MPBA has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. MPBA has also been shown to have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of MPBA is not fully understood. However, it has been shown to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. MPBA has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MPBA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. MPBA has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, MPBA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MPBA has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a high degree of purity. MPBA is also stable under a wide range of conditions, making it easy to handle in the lab. However, one limitation of MPBA is that it has relatively low water solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on MPBA. One area of interest is the potential use of MPBA as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more efficient synthesis methods for MPBA. Additionally, further research is needed to fully understand the mechanism of action of MPBA and its potential therapeutic applications.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-8-10-19(11-9-18)25-15-20(23)21-14-16-4-6-17(7-5-16)22-12-2-3-13-22/h4-11H,2-3,12-15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLMPKALOAYJSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-[4-(pyrrolidin-1-yl)benzyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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